molecular formula C22H20N4O5 B12413410 Topoisomerase II|A-IN-1

Topoisomerase II|A-IN-1

Cat. No.: B12413410
M. Wt: 420.4 g/mol
InChI Key: BFARPUMLVPDJQN-HNNXBMFYSA-N
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Description

Topoisomerase II|A-IN-1 is a compound that targets the enzyme topoisomerase II, which plays a crucial role in DNA replication, transcription, and chromosome segregation. This enzyme is essential for managing DNA tangles and supercoils by cutting both strands of the DNA helix simultaneously and then rejoining them. Topoisomerase II is found in all living organisms and is a target for chemotherapy in animals and antibacterial treatments in prokaryotes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase II inhibitors, including Topoisomerase II|A-IN-1, often involves complex organic synthesis techniques. The preparation typically includes the formation of key intermediates through multi-step reactions, involving various reagents and catalysts. For instance, the synthesis might involve the use of purine analogues, quinoline derivatives, or other heterocyclic compounds .

Industrial Production Methods: Industrial production of topoisomerase II inhibitors requires stringent control of reaction conditions to ensure high yield and purity. This often involves large-scale organic synthesis in reactors, followed by purification processes such as crystallization, chromatography, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Topoisomerase II|A-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like dimethyl sulfoxide or acetonitrile .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Topoisomerase II|A-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Topoisomerase II|A-IN-1 exerts its effects by inhibiting the enzyme topoisomerase II. The compound binds to the enzyme and stabilizes the enzyme-DNA complex, preventing the rejoining of the DNA strands after they have been cut. This leads to the accumulation of DNA breaks, ultimately resulting in cell death. The molecular targets include the ATPase domain and the DNA cleavage-rejoining core of topoisomerase II .

Comparison with Similar Compounds

Uniqueness: Topoisomerase II|A-IN-1 is unique due to its specific binding affinity and mechanism of action, which may offer advantages in terms of selectivity and reduced side effects compared to other topoisomerase II inhibitors .

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

(2S)-6-amino-2-[(5-oxopyrido[3,2-a]phenoxazine-9-carbonyl)amino]hexanoic acid

InChI

InChI=1S/C22H20N4O5/c23-8-2-1-5-15(22(29)30)26-21(28)12-6-7-14-17(10-12)31-18-11-16(27)19-13(20(18)25-14)4-3-9-24-19/h3-4,6-7,9-11,15H,1-2,5,8,23H2,(H,26,28)(H,29,30)/t15-/m0/s1

InChI Key

BFARPUMLVPDJQN-HNNXBMFYSA-N

Isomeric SMILES

C1=CC2=C(C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)C(=O)N[C@@H](CCCCN)C(=O)O)N=C1

Canonical SMILES

C1=CC2=C(C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)C(=O)NC(CCCCN)C(=O)O)N=C1

Origin of Product

United States

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